molecular formula C25H23N5O2 B11489378 2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11489378
M. Wt: 425.5 g/mol
InChI Key: BBXJSUPBKRACIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-amino-5,7’,7’-trimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-5,7’,7’-trimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and quinoline precursors, followed by a series of condensation and cyclization reactions to form the spiro structure. Key steps include:

    Formation of Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Quinoline Synthesis: The Skraup synthesis is often used, involving the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene.

    Spirocyclization: The final spiro compound is formed through a cyclization reaction, often facilitated by a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonitrile group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Conversion of carbonitrile to primary amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique spiro structure, which can serve as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s potential as a pharmacophore is of great interest. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Medicine

In medicine, the compound’s ability to inhibit specific enzymes or receptors is being explored. Its spiro structure provides a rigid framework that can enhance binding affinity and selectivity towards biological targets.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its stability and functional groups make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2’-amino-5,7’,7’-trimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, where it can inhibit or activate biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,4’-quinoline] Derivatives: These compounds share the spiro structure but differ in functional groups, affecting their reactivity and applications.

    Indole Derivatives: Compounds like indole-3-carbinol, which have simpler structures but similar biological activities.

    Quinoline Derivatives: Compounds such as quinine, which have different applications but share the quinoline core.

Uniqueness

The uniqueness of 2’-amino-5,7’,7’-trimethyl-2,5’-dioxo-1’-(pyridin-3-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its combination of functional groups and spiro structure, which confer specific reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

IUPAC Name

2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-pyridin-3-ylspiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile

InChI

InChI=1S/C25H23N5O2/c1-14-6-7-18-16(9-14)25(23(32)29-18)17(12-26)22(27)30(15-5-4-8-28-13-15)19-10-24(2,3)11-20(31)21(19)25/h4-9,13H,10-11,27H2,1-3H3,(H,29,32)

InChI Key

BBXJSUPBKRACIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CN=CC=C5)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.